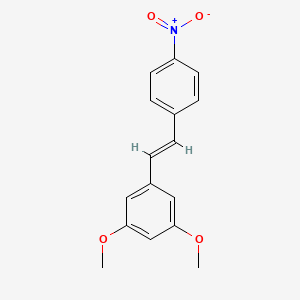
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of nitrobenzyl, thioether, imidazole, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the imidazole moiety through a cyclization reaction. The nitrobenzyl thioether group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a nitrobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in a continuous flow reactor to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The thioether linkage can be cleaved and substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the thioether position.
Aplicaciones Científicas De Investigación
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving nitrobenzyl and thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrobenzyl group can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The imidazole and thiophene moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone: can be compared with other compounds that have similar structural features:
(2-((3-nitrobenzyl)thio)-1H-imidazol-1-yl)(thiophen-2-yl)methanone: Lacks the 4,5-dihydro moiety, which may affect its reactivity and biological activity.
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Replaces the thiophene ring with a phenyl ring, potentially altering its electronic properties and interactions with biological targets.
The uniqueness of This compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-14(13-5-2-8-22-13)17-7-6-16-15(17)23-10-11-3-1-4-12(9-11)18(20)21/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZQGUUFMAFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2757045.png)
![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)



![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2757052.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)
![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2757059.png)
![2,4-dichloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2757060.png)
![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2757061.png)

![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)
